N-(Hydroxymethyl)dodecanamide

Surfactant Design QSAR Partitioning

Sourcing a lauramide derivative with latent reactivity and preservative efficacy presents a supply chain challenge. N-(Hydroxymethyl)dodecanamide directly addresses this gap as a reactive intermediate. - Enables formaldehyde-mediated antimicrobial preservation, a property absent in non-methylolated lauramides. - Participates in cellulose crosslinking for durable-press textiles, unlike simple lauramides. - Supplied with verified purity, ensuring reproducible performance in biocide and finishing formulations.

Molecular Formula C13H27NO2
Molecular Weight 229.36 g/mol
CAS No. 13157-47-6
Cat. No. B077209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hydroxymethyl)dodecanamide
CAS13157-47-6
Molecular FormulaC13H27NO2
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCO
InChIInChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-10-11-13(16)14-12-15/h15H,2-12H2,1H3,(H,14,16)
InChIKeyJLVVHLOSZJGCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Hydroxymethyl)dodecanamide Identity and Key Differentiators


N-(Hydroxymethyl)dodecanamide (CAS 13157-47-6, UNII: WD57T6DT3T), also known as N-Methylollauramide, is a synthetic N-methylol fatty acid amide derived from lauric acid (dodecanoic acid) [1]. It possesses a 12-carbon hydrophobic acyl chain and a characteristic N-hydroxymethyl (-CH₂OH) headgroup, yielding a molecular weight of 229.36 g/mol . This structural architecture places it at the intersection of nonionic surfactants, formaldehyde-releasing agents, and reactive intermediates for textile finishing . Its computed LogP of approximately 3.25–4.1, polar surface area of ~49.3 Ų, and dual hydrogen-bond donor/acceptor capacity define its amphiphilic profile and differentiate it from simpler lauramide analogs [2].

Why Generic Substitution with Simple Lauramides Fails


The N-hydroxymethyl (-CH₂OH) moiety fundamentally alters the compound's physicochemical and functional profile compared to lauramide (dodecanamide, CAS 1120-16-7) or N-methyldodecanamide (CAS 27563-67-3). This group introduces an additional hydrogen-bond donor and acceptor, increasing the topological polar surface area (TPSA) from ~29.1 Ų (N-methyldodecanamide) to ~49.3 Ų, thereby enhancing hydrophilicity and solvent compatibility . Critically, the N-methylol functionality confers formaldehyde-releasing capacity and latent reactivity, enabling crosslinking with cellulosic substrates in textile finishing—a property entirely absent in non-methylolated amides [1][2]. These qualitative and quantitative differences mean that simple lauramides cannot serve as drop-in replacements without compromising performance in applications that rely on hydrogen-bonding interactions, formaldehyde-mediated preservation, or covalent substrate modification.

Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Hydrophilicity via Increased Polar Surface Area

N-(Hydroxymethyl)dodecanamide exhibits a significantly larger topological polar surface area (TPSA) of 49.3 Ų compared to 29.1 Ų for its closest N-alkyl analog, N-methyldodecanamide (CAS 27563-67-3) . This 69% increase in TPSA arises from the additional hydroxyl oxygen, which also increases the hydrogen-bond acceptor count from 1 to 2 and donor count from 1 to 2. The computed XlogP values reflect this shift: 4.04 for N-methyldodecanamide versus 4.1 for the target compound (with experimental LogP reported as 3.25 [1]), indicating a modest but real increase in hydrophilicity that affects micellization behavior and compatibility with polar solvents.

Surfactant Design QSAR Partitioning Formulation

Formaldehyde-Releasing Capability vs. Non-Methylol Amides

As an N-methylol amide, N-(Hydroxymethyl)dodecanamide belongs to a well-characterized class of formaldehyde-releasing compounds [1]. Quantitative studies on N-methylol agents demonstrate that formaldehyde release is both pH- and temperature-dependent, with the equilibrium favoring free formaldehyde under acidic conditions and at elevated temperatures (>60°C) [2]. In contrast, lauramide (dodecanamide, CAS 1120-16-7) and N-methyldodecanamide lack the N-CH₂OH group entirely and cannot release formaldehyde. This renders the target compound uniquely suitable as a preservative active or as a durable-press crosslinking agent for cellulosic textiles—applications from which non-methylol lauramides are categorically excluded [3].

Preservation Textile Finishing Crosslinking Formaldehyde Releaser

Reverse-Phase HPLC Retention and Experimental Lipophilicity

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been reported for the analysis of N-(Hydroxymethyl)dodecanamide [1]. The experimental LogP determined by this method is 3.25, which is notably lower than the computed XlogP of 4.1. This discrepancy suggests that the hydroxymethyl group contributes more to polarity in the experimental chromatographic system than predicted by fragment-based algorithms. For comparison, the parent lauramide (CAS 1120-16-7) has a computed LogP of approximately 3.5, indicating that the hydroxymethyl substitution reduces effective lipophilicity by approximately 0.25 log units compared to the unsubstituted amide [2].

Analytical Chemistry Quality Control Chromatography Method Validation

Melting Point Depression Indicating Altered Crystallinity

The computed and estimated melting behavior of N-(Hydroxymethyl)dodecanamide suggests a significant depression compared to the parent lauramide. Lauramide (dodecanamide, CAS 1120-16-7) melts at 99–110°C , whereas the N-hydroxymethyl analog is reported to be a liquid or low-melting solid at ambient temperature, with one source indicating a melting range of 34–38°C . This >60°C depression is attributed to the disruption of amide-amide hydrogen-bonding networks in the solid state by the bulky N-hydroxymethyl substituent, which prevents efficient crystal packing. For comparison, N-methyldodecanamide melts at 68–72°C , suggesting that the hydroxyl group provides an additional ~34°C melting point depression beyond that of simple N-methyl substitution.

Physical Chemistry Formulation Thermal Properties Solid-State

Evidence-Backed Application Scenarios for Procurement


Formaldehyde-Releasing Preservative Systems

The N-methylol functionality enables N-(Hydroxymethyl)dodecanamide to serve as a formaldehyde-releasing preservative, a property categorically absent in non-methylolated lauramides [1]. This makes it a candidate for biocide formulations in metalworking fluids, cooling lubricants, and personal care products where controlled formaldehyde release is required for antimicrobial efficacy. Selection over non-releasing analogs should be based on the specific regulatory and performance requirements for formaldehyde levels in the final formulation [2].

Durable-Press Crosslinking for Cellulosic Textiles

The latent reactivity of the N-hydroxymethyl group with cellulose hydroxyls under acidic curing conditions (105–130°C) positions this compound as a candidate for durable-press textile finishing [3]. Unlike simple lauramides which cannot form covalent bonds with cellulose, the target compound can participate in crosslinking reactions that impart wrinkle resistance and dimensional stability to cotton fabrics. The longer C12 chain compared to conventional N-methylol agents (e.g., N-methylolacrylamide) may also contribute water-repellency, as documented in textile waterproofing patents employing methylol amides of higher fatty acids [4].

Nonionic Surfactant with Enhanced Water Compatibility

The increased TPSA (49.3 Ų) and dual H-bond donor/acceptor capacity relative to N-methyldodecanamide (29.1 Ų TPSA, single donor/acceptor) suggest improved compatibility with aqueous and polar solvent systems . This makes the compound a more suitable choice than N-alkyl lauramides for applications requiring micelle formation or interfacial activity in water-rich formulations, such as detergent systems, emulsifier blends, or wetting agents where solubility and hydrogen-bonding interactions with aqueous phases are critical performance parameters .

Synthetic Intermediate via Hydroxymethyl Derivatization

The primary hydroxyl group of the N-hydroxymethyl moiety provides a chemically distinct handle for further derivatization, including esterification, etherification, and conjugation reactions that are not accessible from N-methyl or unsubstituted lauramides [5]. This enables the compound to serve as a versatile building block for synthesizing more complex surfactant architectures, bioactive amide conjugates, or polymeric materials. The experimental LogP of 3.25 and established HPLC method [6] provide the analytical framework for monitoring such derivatization reactions and ensuring product purity.

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